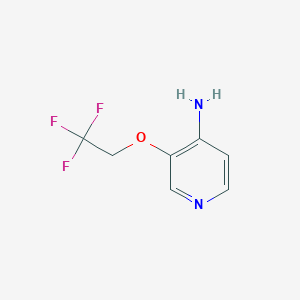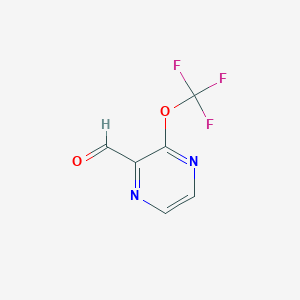
2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride typically involves the reaction of 2,3-dihydro-1H-indene with hydrazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. The process involves the use of readily available raw materials and mild reaction conditions to minimize production costs and environmental impact. The final product is purified through crystallization or other suitable methods to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indene derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various indene and hydrazine derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride
- 2,3-Dihydro-1H-inden-1-ylhydrazine hydrochloride
- 2,3-Dihydro-1H-inden-2-ylhydrazine mesylate
- 1,2,3,4-Tetrahydronaphthalen-1-ylhydrazine hydrochloride
Comparison: 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and specific biological effects .
Propiedades
Fórmula molecular |
C9H13ClN2 |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-inden-4-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-11-9-6-2-4-7-3-1-5-8(7)9;/h2,4,6,11H,1,3,5,10H2;1H |
Clave InChI |
LAOVZPSSPYDQTE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C(=CC=C2)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine](/img/structure/B11906911.png)



![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride](/img/structure/B11906939.png)

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11906953.png)
![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11906967.png)


